molecular formula C15H21ClFNO B8130099 4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride

Cat. No.: B8130099
M. Wt: 285.78 g/mol
InChI Key: MJUBMHVRRPUNGR-UHFFFAOYSA-N
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Description

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity. This compound, in particular, has garnered interest for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Cyclopropylmethoxy)-2-fluoroaniline.

    Formation of Intermediate: This intermediate is then reacted with piperidine under specific conditions to form the desired piperidine derivative.

    Hydrochloride Salt Formation: Finally, the compound is converted into its hydrochloride salt form by treatment with hydrochloric acid.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions due to its biological activity.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)piperidine hydrochloride
  • 4-(4-Chlorophenyl)piperidine hydrochloride
  • 4-(Cyclopropylmethoxy)piperidine hydrochloride

Uniqueness

4-(4-(Cyclopropylmethoxy)-2-fluorophenyl)piperidine hydrochloride is unique due to the presence of both the cyclopropylmethoxy and fluorophenyl groups. These functional groups can significantly influence the compound’s biological activity and chemical reactivity, making it distinct from other piperidine derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[4-(cyclopropylmethoxy)-2-fluorophenyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO.ClH/c16-15-9-13(18-10-11-1-2-11)3-4-14(15)12-5-7-17-8-6-12;/h3-4,9,11-12,17H,1-2,5-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUBMHVRRPUNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=C(C=C2)C3CCNCC3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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